molecular formula C24H17F3N4O B2392671 Methyl 4-(2-phenyl-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-4-pyrimidinyl)phenyl ether CAS No. 338414-28-1

Methyl 4-(2-phenyl-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-4-pyrimidinyl)phenyl ether

Cat. No.: B2392671
CAS No.: 338414-28-1
M. Wt: 434.422
InChI Key: RDFXOUWQKOCTCL-KTMFPKCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-phenyl-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-4-pyrimidinyl)phenyl ether is a pyrimidine-based compound featuring a diazenyl (-N=N-) linker and a trifluoromethyl (-CF₃) substituent. The core structure includes a pyrimidine ring substituted at the 4-position with a phenyl group bearing a methyl ether, while the 5-position is functionalized with a diazenyl group connected to a 4-(trifluoromethyl)phenyl moiety.

Properties

IUPAC Name

[4-(4-methoxyphenyl)-2-phenylpyrimidin-5-yl]-[4-(trifluoromethyl)phenyl]diazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F3N4O/c1-32-20-13-7-16(8-14-20)22-21(15-28-23(29-22)17-5-3-2-4-6-17)31-30-19-11-9-18(10-12-19)24(25,26)27/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFXOUWQKOCTCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC=C2N=NC3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-phenyl-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-4-pyrimidinyl)phenyl ether, with the CAS number 338414-28-1, is a complex organic compound notable for its potential biological activities. This article explores its synthesis, characterization, and biological implications based on available research findings.

Chemical Structure

The molecular formula of the compound is C24H17F3N4OC_{24}H_{17}F_3N_4O. Its structure features a pyrimidine ring substituted with a diazenyl group and trifluoromethyl phenyl moieties, which are known to influence biological activity due to their electronic properties.

Synthesis and Characterization

Synthesis of this compound typically involves multi-step organic reactions, including diazotization and coupling reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are used to confirm the structure and purity of the compound.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antitumor Activity : Compounds containing trifluoromethyl groups have been investigated for their potential in inhibiting tumor growth. For instance, studies have shown that related pyrimidine derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
  • Antimicrobial Properties : Some diazenyl compounds demonstrate significant antimicrobial activity against a range of pathogens. The presence of the trifluoromethyl group enhances lipophilicity, which may improve cell membrane penetration and efficacy against bacterial strains .
  • Enzyme Inhibition : There is evidence suggesting that related compounds inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain signaling pathways. This inhibition can lead to anti-inflammatory effects, making these compounds candidates for drug development .

Case Studies

  • Anticancer Activity : A study investigated the effects of pyrimidine derivatives on cancer cell lines. Results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range, demonstrating effective cytotoxicity against breast and colon cancer cells .
  • Antimicrobial Testing : In another study, the antimicrobial efficacy of several diazenyl compounds was assessed against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives displayed minimum inhibitory concentrations (MICs) below 50 µg/mL, indicating strong antimicrobial potential .

Data Tables

Biological Activity Effect Reference
AntitumorInduces apoptosis in cancer cells
AntimicrobialEffective against bacterial strains
Enzyme InhibitionCOX inhibition leading to anti-inflammatory effects

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of diazenyl compounds exhibit anticancer properties. Methyl 4-(2-phenyl-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-4-pyrimidinyl)phenyl ether has been studied for its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Several studies have demonstrated that similar compounds can act on specific cancer cell lines, showcasing their potential as chemotherapeutic agents.

Antidiabetic Properties
In recent studies, compounds containing trifluoromethyl groups have shown promise as inhibitors of key enzymes involved in diabetes management, such as α-glucosidase and α-amylase. The structural similarities between these compounds and this compound suggest potential for similar bioactivity.

Materials Science

Dyes and Pigments
The compound's azo group is characteristic of many dyes and pigments used in textiles and coatings. Its stability and vibrant color properties make it suitable for applications in dye-sensitized solar cells (DSSCs), where it can enhance light absorption and improve energy conversion efficiency.

Chemical Probes in Biological Research

Fluorescent Probes
Due to its unique structure, this compound can be utilized as a fluorescent probe in biological imaging. Its ability to selectively bind to certain biomolecules allows researchers to visualize cellular processes in real-time.

Photochemical Applications

Photoresponsive Materials
Compounds with azo groups are known for their photoisomerization properties. This compound could be incorporated into smart materials that respond to light, making them suitable for applications in sensors and actuators.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of diazenyl derivatives on various cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range.

Case Study 2: Antidiabetic Research

In another investigation focused on antidiabetic agents, researchers synthesized several trifluoromethyl-substituted pyrimidines, demonstrating their inhibitory effects on α-glucosidase. The findings suggested that modifications to the pyrimidine structure could enhance potency, paving the way for further development of this compound as a potential therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Methyl 4-(2-phenyl-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-4-pyrimidinyl)phenyl ether, we compare it with structurally related compounds from the literature and patents. Key differences in substituents, molecular weight, and synthetic yields are highlighted below.

Key Observations :

Substituent Effects: The trifluoromethyl (-CF₃) group in the target compound and others (e.g., 10d , Reference Example 50 ) enhances electron-withdrawing character and metabolic stability compared to chloro (-Cl) or methylsulfanyl (-S-CH₃) groups .

Synthetic Efficiency :

  • Ethyl acetate derivatives (e.g., 10d, 10f ) exhibit high yields (>89%), suggesting robust synthetic routes. The target compound’s yield is unreported but may benefit from similar coupling strategies.

Molecular Weight Trends :

  • Urea-thiazole derivatives (e.g., 10d, 10f ) have higher molecular weights (~514–548 g/mol) due to bulky substituents, while simpler pyrimidines (e.g., ) are likely lighter but lack quantitative data.

Biological and Material Relevance :

  • Compounds with trifluoromethyl and diazenyl groups (target compound, Reference Example 50 ) are candidates for optoelectronics or kinase inhibitors, whereas sulfanyl-pyrimidines () may target enzymes via sulfur interactions.

Q & A

Q. Critical Conditions :

  • Temperature control during diazo coupling to avoid side reactions.
  • Use of anhydrous solvents to prevent hydrolysis of sensitive intermediates.
  • Purification via column chromatography or recrystallization to isolate the product from by-products (e.g., unreacted diazonium salts).

Advanced: How can researchers resolve contradictions in bioactivity data arising from different synthetic batches?

Methodological Answer:
Contradictions often stem from variations in:

  • By-product Profiles : Trace impurities (e.g., sulfoxides or sulfones from oxidation of sulfur-containing intermediates) can skew bioactivity. Use HPLC-MS to compare impurity profiles between batches .
  • Stereochemical Purity : The diazenyl group’s configuration (E/Z isomerism) impacts binding affinity. Confirm stereochemistry using NOESY NMR or X-ray crystallography .
  • Solvent Residues : Residual DMF or THF may inhibit enzymes. Quantify via GC-MS and implement rigorous drying protocols.

Q. Data Analysis Example :

BatchPurity (%)IC50 (nM)Major Impurity
A9812 ± 2None
B9245 ± 5Sulfoxide (3%)

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR :
    • ¹H/¹³C NMR : Assign peaks for the pyrimidine ring (δ 8.5–9.0 ppm for aromatic protons), diazenyl group (no direct protons; inferred via coupling in COSY), and trifluoromethyl group (δ -60 ppm in ¹⁹F NMR) .
    • HSQC/HMBC : Map connectivity between the diazenyl group and adjacent aromatic rings.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ expected m/z ~494.1) and detect fragmentation patterns .
  • IR Spectroscopy : Identify C-F stretches (1100–1200 cm⁻¹) and N=N stretches (~1450 cm⁻¹) .

Advanced: How can computational methods guide the optimization of this compound’s bioactivity?

Methodological Answer:

  • Molecular Docking : Screen against target proteins (e.g., kinase enzymes) to predict binding modes. Adjust substituents (e.g., trifluoromethyl position) to enhance hydrophobic interactions .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with experimental IC50 values to design derivatives.
  • MD Simulations : Assess stability of the diazenyl group in physiological conditions (pH 7.4, 310 K) to prioritize stable analogs .

Q. Example QSAR Table :

Derivativeσ (Trifluoromethyl)π (Diazenyl)IC50 (nM)
10.54-0.1212
20.540.088

Basic: What are the primary challenges in scaling up the synthesis of this compound?

Methodological Answer:

  • Exothermic Reactions : Diazonium coupling requires precise temperature control. Use flow chemistry for safer heat management .
  • Low Yields in Etherification : Optimize methyl iodide stoichiometry (1.2–1.5 eq.) and reaction time (12–24 hrs) to minimize unreacted intermediates .
  • Purification at Scale : Replace column chromatography with crystallization (solvent: hexane/EtOAc) or centrifugal partition chromatography .

Advanced: How do electronic effects of the trifluoromethyl group influence the compound’s reactivity and stability?

Methodological Answer:

  • Electron-Withdrawing Effect : The -CF₃ group increases electrophilicity of the adjacent diazenyl group, accelerating nucleophilic attacks. Monitor stability via UV-Vis (λmax ~450 nm for diazenyl degradation) .
  • Metabolic Stability : The -CF₃ group reduces oxidative metabolism in liver microsomes. Compare half-life in human hepatocytes with/without -CF₃ using LC-MS/MS .

Q. Stability Data :

ConditionHalf-life (h)Degradation Product
pH 7.4, 37°C48None
pH 2.0, 37°C12Hydrazine derivative

Basic: What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

  • Enzyme Inhibition : Kinase assays (e.g., EGFR-TK) using ADP-Glo™ luminescence .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs) .

Advanced: How can researchers address low reproducibility in diazenyl group coupling reactions?

Methodological Answer:

  • Standardize Diazonium Salt Preparation : Use freshly distilled aniline derivatives and avoid light exposure to prevent decomposition .
  • DoE Optimization : Apply a central composite design to test variables: pH (4–6), temperature (0–10°C), and equivalents of NaNO₂ (1.0–1.2 eq.) .
  • In-line Analytics : Implement FTIR or Raman spectroscopy to monitor reaction progress in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.